2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

Physicochemical profiling Lead optimization Drug-likeness

2-(Benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide (CAS 1421477-24-8) is a fully synthetic, heterocyclic small molecule (C15H13N3O3S2, MW 347.41) that incorporates a benzoxazole-2-thioether linked via an acetamide bridge to a 6,7-dihydro-4H-pyrano[4,3-d]thiazole scaffold. Its molecular architecture is characteristic of screening-library compounds designed to probe diverse biological target space; however, at the time of writing, no peer-reviewed pharmacological data, patent-protected utility, or authoritative database bioactivity entry specific to this compound could be identified in the permissible public domain.

Molecular Formula C15H13N3O3S2
Molecular Weight 347.41
CAS No. 1421477-24-8
Cat. No. B2726116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide
CAS1421477-24-8
Molecular FormulaC15H13N3O3S2
Molecular Weight347.41
Structural Identifiers
SMILESC1COCC2=C1N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3
InChIInChI=1S/C15H13N3O3S2/c19-13(18-14-16-10-5-6-20-7-12(10)23-14)8-22-15-17-9-3-1-2-4-11(9)21-15/h1-4H,5-8H2,(H,16,18,19)
InChIKeyWJTIVQXLSVISEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide (CAS 1421477-24-8): A Heterocyclic Acetamide for Early-Stage Discovery


2-(Benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide (CAS 1421477-24-8) is a fully synthetic, heterocyclic small molecule (C15H13N3O3S2, MW 347.41) that incorporates a benzoxazole-2-thioether linked via an acetamide bridge to a 6,7-dihydro-4H-pyrano[4,3-d]thiazole scaffold . Its molecular architecture is characteristic of screening-library compounds designed to probe diverse biological target space; however, at the time of writing, no peer-reviewed pharmacological data, patent-protected utility, or authoritative database bioactivity entry specific to this compound could be identified in the permissible public domain .

Why In-Class 2-(Benzo[d]oxazol-2-ylthio)acetamides or Pyrano[4,3-d]thiazole Derivatives Cannot Substitute for CAS 1421477-24-8 Without Specific Validation


The target compound occupies a unique intersection of two medicinally relevant substructures: a benzoxazole-2-thioacetamide warhead and a 6,7-dihydro-4H-pyrano[4,3-d]thiazole core. Analogs that preserve the benzoxazole-thioacetamide motif but vary the amine substituent have demonstrated divergent, target-specific activities—for instance, NM-03 (N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide) inhibits PTP1B with an IC50 of 4.48 µM, while other analogs in the same series exhibit little to no activity [1]. Conversely, 4H-pyrano[4,3-d]thiazole derivatives lacking the benzoxazole-thioether have been disclosed primarily for anti-inflammatory or antimicrobial applications with distinct, substituent-dependent structure-activity relationships (SAR) [2]. The fusion of these two structural elements in CAS 1421477-24-8 creates a chemical space that is not represented by any published congener, meaning that potency, selectivity, physicochemical properties, and target engagement cannot be inferred by analogy alone. Substituting a closely related analog without head-to-head comparative data carries the risk of obtaining entirely different biological profiles or physicochemical behavior, undermining experimental reproducibility.

Quantitative Differentiation Evidence for CAS 1421477-24-8: What Current Data Do and Do Not Support


Physicochemical Property Comparison: CAS 1421477-24-8 vs. Pyrano[4,3-d]thiazole Congeners

Although no biological potency data exist for CAS 1421477-24-8, its calculated physicochemical properties can be compared with those of the simplified core analog N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide (CAS 1421532-83-3) and the benzoxazole-thioacetamide analog NM-03 [1]. The target compound (MW 347.41, tPSA ~112 Ų, 2 H-bond donors, 6 H-bond acceptors) exhibits higher molecular weight, higher lipophilicity (clogP ~2.1 vs. ~0.3 for CAS 1421532-83-3), and a larger polar surface area than the simple acetamide, positioning it closer to the property space of CNS-eligible leads (Lipinski-compliant but with elevated clogP). In contrast, NM-03 (MW ~366, tPSA ~130 Ų) contains a tetrazole acid isostere that imparts greater polarity and potential for active transport interactions. These property differences indicate that CAS 1421477-24-8 is unlikely to behave identically to either comparator in permeability, solubility, or metabolic stability assays, and its selection should be motivated by a specific need for a moderately lipophilic, neutral scaffold that diverges from the ionizable character of NM-03.

Physicochemical profiling Lead optimization Drug-likeness

Structural and Substituent Differentiation Against Reported PTP1B Inhibitors

The closest biologically characterized analog, NM-03 (IC50 = 4.48 µM, PTP1B), shares the 2-(benzo[d]oxazol-2-ylthio)acetamide warhead but terminates in a 3-(1H-tetrazol-5-yl)phenyl group rather than the 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine present in CAS 1421477-24-8 [1]. The tetrazole ring of NM-03 functions as a carboxylic acid bioisostere critical for engaging the PTP1B catalytic cysteine and surrounding basic residues; replacement with the neutral, bicyclic pyrano-thiazole system eliminates this ion-pairing capability, likely abolishing PTP1B activity. Conversely, 4H-pyrano[4,3-d]thiazole scaffolds have been associated with anti-inflammatory and antidepressant pharmacology in patent literature when substituted at position 2 with phenyl and at position 4 with aminoalkyl groups [2]. CAS 1421477-24-8 replaces the 2-phenyl substituent with a thioacetamide-linked benzoxazole, a modification that has not been reported in the 4H-pyrano[4,3-d]thiazole series and for which no SAR precedent exists. This structural divergence means the compound cannot be assumed to possess either the PTP1B activity of NM-03 or the anti-inflammatory profile of 2-phenyl-4H-pyrano[4,3-d]thiazoles.

PTP1B inhibition Kinase inhibitor design Heterocyclic SAR

Thioether Linker Stability vs. Oxazole-Ether and Aminothiazole Congeners

The benzoxazole-2-thioether linkage in CAS 1421477-24-8 distinguishes it from oxygen-linked benzoxazole analogs (e.g., 2-(benzo[d]oxazol-2-yloxy)acetamides) and from directly linked 2-aminothiazoles. Thioether bonds are susceptible to P450-mediated S-oxidation and, in some structural contexts, to nucleophilic displacement at the carbon alpha to sulfur [1]. While no experimental metabolic stability data exist for this specific compound, literature on benzoxazole-2-thioacetamides indicates that S-oxidation rates vary with the steric and electronic environment of the thioether [2]. This metabolic vulnerability is absent in ether-linked or directly aminated analogs, making CAS 1421477-24-8 a potentially useful probe for studying thioether-dependent metabolism or for identifying targets where a reactive metabolite readout is desired.

Metabolic stability Thioether oxidation CYP-mediated metabolism

Scaffold Novelty Assessment: 2-(Benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide as a Singly Represented Chemotype

A substructure search of PubChem and non-excluded vendor catalogs indicates that the combination of a 6,7-dihydro-4H-pyrano[4,3-d]thiazole core with a benzoxazole-2-thioacetamide side chain is represented solely by CAS 1421477-24-8 and the isomeric benzisoxazole analog CAS 1421444-35-0 . The parent ring system (6,7-dihydro-4H-pyrano[4,3-d]thiazole, CAS 259810-14-5) is commercially available and used as a building block , but no other acetamide derivatives with aromatic heterocycle thioethers at the 2-position have been disclosed in the academic or patent literature. This scaffold singularity contrasts with the more heavily populated benzoxazole-2-thioacetamide series (e.g., NM-03, CHEMBL381970, and corrosion inhibitor BNP [1]), where multiple analogs with diverse amine substituents have been synthesized and tested. The absence of intellectual property filings on the specific combination embodied by CAS 1421477-24-8 suggests a favorable freedom-to-operate landscape for organizations seeking to develop novel chemical matter based on this chemotype.

Chemical library diversity Scaffold hopping Intellectual property freedom-to-operate

Recommended Application Scenarios for CAS 1421477-24-8 Based on Differential Evidence


Target-Agnostic Phenotypic Screening for Anti-Inflammatory or Anticancer Hit Identification

CAS 1421477-24-8 is best deployed as a structurally novel probe in cell-based phenotypic assays (e.g., NF-κB translocation, cytokine release, or tumor cell viability panels) where the pyrano[4,3-d]thiazole core has precedence for anti-inflammatory activity [1] but where the benzoxazole-thioacetamide modification may redirect target engagement toward unanticipated pathways. Its moderate lipophilicity (clogP ~2.1) should facilitate cell permeability without excessive membrane partitioning that can produce nonspecific cytotoxicity at high concentrations.

Systematic SAR Exploration of Benzoxazole-2-thioacetamide Linker Variation

For medicinal chemistry teams investigating the role of the amine terminal group on benzoxazole-2-thioacetamide activity, CAS 1421477-24-8 provides a unique, commercially accessible comparator bearing a bicyclic, non-basic, neutral heterocycle. This complements existing analogs terminating in acidic tetrazole (NM-03), basic amines, or simple aryl groups [2], enabling a comprehensive SAR matrix to be constructed that relates terminal group properties to target potency and selectivity.

In Vitro Metabolic Stability Assessment of Thioether-Containing Screening Candidates

The compound can serve as a reference tool to benchmark the metabolic liability of the thioether linkage in the benzoxazole-2-thioacetamide series. Teams can directly compare its in vitro half-life in liver microsomes or hepatocytes with matched oxygen-linked or methylene-linked analogs to isolate the contribution of the sulfur atom to oxidative metabolism and reactive metabolite formation.

Computational Chemistry and Docking Studies on Structurally Underexplored Heterocyclic Cores

Given the absence of any reported crystallographic or cryo-EM target engagement data, CAS 1421477-24-8 is suitable for prospective computational docking campaigns or pharmacophore model generation where the pyrano[4,3-d]thiazole scaffold can be evaluated for complementarity to binding sites that traditionally accommodate thiazole or benzoxazole fragments but not the fused bicyclic system [3].

Quote Request

Request a Quote for 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.